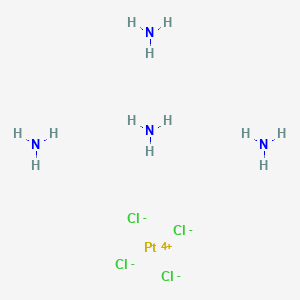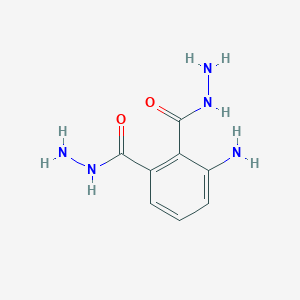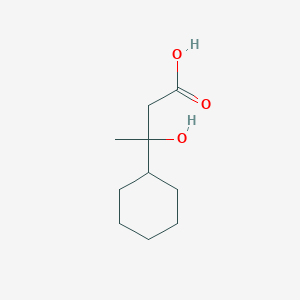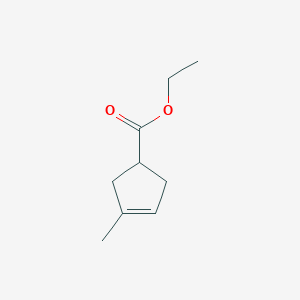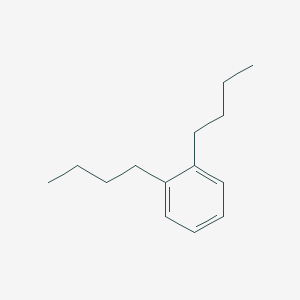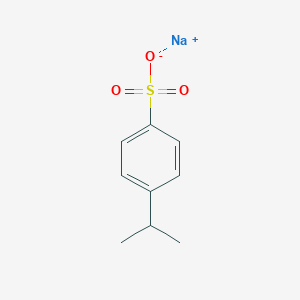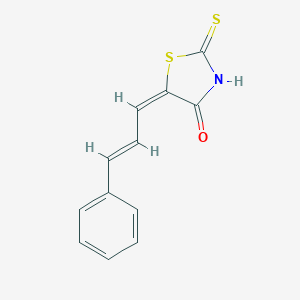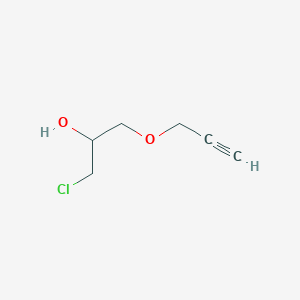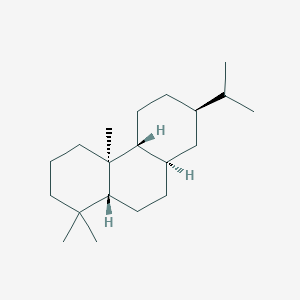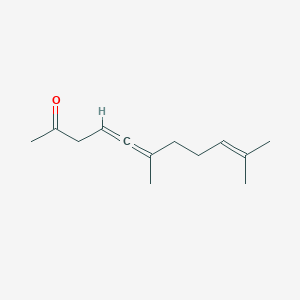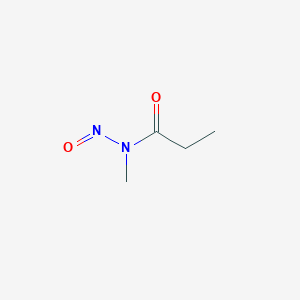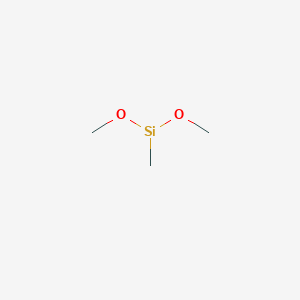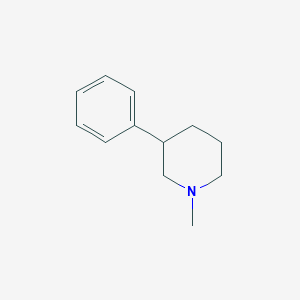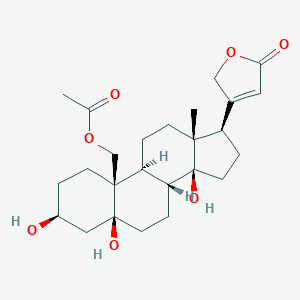
19-Acetylstrophanthidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Acetylstrophanthidol is a cardiac glycoside that has been widely studied for its potential therapeutic applications. It is derived from the plant Strophanthus gratus, which has been used in traditional medicine for centuries. In recent years, 19-Acetylstrophanthidol has gained attention for its ability to inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium levels and improved cardiac function. In
Aplicaciones Científicas De Investigación
19-Acetylstrophanthidol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-arrhythmic, anti-inflammatory, and anti-cancer properties. In addition, it has been investigated as a potential treatment for heart failure, hypertension, and other cardiovascular diseases.
Mecanismo De Acción
The primary mechanism of action for 19-Acetylstrophanthidol is its ability to inhibit the Na+/K+-ATPase pump. This leads to increased intracellular calcium levels, which in turn improves cardiac function. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 19-Acetylstrophanthidol are complex and varied. The compound has been shown to improve cardiac function by increasing contractility and decreasing heart rate. It has also been shown to have anti-inflammatory effects, which may contribute to its ability to reduce the risk of cardiovascular disease. In addition, 19-Acetylstrophanthidol has been investigated for its potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 19-Acetylstrophanthidol is its ability to improve cardiac function, making it a promising candidate for the treatment of heart failure and other cardiovascular diseases. However, the compound has a low yield and is challenging to work with, which can make it difficult to study. In addition, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 19-Acetylstrophanthidol. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound has anti-cancer properties, and further research is needed to explore its potential in this area. Another area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease. Finally, more research is needed to understand the mechanisms of action of 19-Acetylstrophanthidol and how it can be used to improve cardiac function and treat cardiovascular diseases.
Conclusion
In conclusion, 19-Acetylstrophanthidol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. While its synthesis is complex and its potential side effects must be carefully considered, the compound has shown significant benefits in scientific research studies. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis of 19-Acetylstrophanthidol involves the isolation of the plant Strophanthus gratus, followed by extraction and purification of the active compound. The process is complex and involves multiple steps, including solvent extraction, column chromatography, and recrystallization. The yield of 19-Acetylstrophanthidol is low, which makes it a challenging compound to work with.
Propiedades
Número CAS |
17162-14-0 |
|---|---|
Nombre del producto |
19-Acetylstrophanthidol |
Fórmula molecular |
C25H36O7 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
Clave InChI |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
SMILES isomérico |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
SMILES canónico |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




